1-Aziridinecarboxamide, N,N-diphenyl-

Catalog No.
S15226189
CAS No.
52204-95-2
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aziridinecarboxamide, N,N-diphenyl-

CAS Number

52204-95-2

Product Name

1-Aziridinecarboxamide, N,N-diphenyl-

IUPAC Name

N,N-diphenylaziridine-1-carboxamide

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c18-15(16-11-12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YFKQVUHZIHDTPO-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

1-Aziridinecarboxamide, N,N-diphenyl- is a chemical compound with the molecular formula C15H14N2OC_{15}H_{14}N_{2}O. It features a five-membered aziridine ring, which is a saturated heterocyclic structure containing one nitrogen atom. The compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the aziridine ring, along with a carboxamide functional group. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and polymer science.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of corresponding N-oxides or other derivatives.
  • Polymerization: It exhibits homo- and copolymerization behavior when reacted with 1,2-epoxides. This property is significant in developing new polymeric materials .
  • Isomerization and Dimerization: Under specific conditions, such as refluxing with sodium iodide in acetone, it can undergo isomerization and dimerization reactions, leading to different structural forms .

The biological activity of 1-Aziridinecarboxamide, N,N-diphenyl- has been explored in various studies. While specific pharmacological profiles may not be extensively documented, compounds containing aziridine rings often exhibit interesting biological properties, including:

  • Antimicrobial Activity: Some aziridine derivatives have shown potential as antimicrobial agents.
  • Anticancer Properties: There is evidence suggesting that certain aziridine compounds can inhibit cancer cell proliferation through various mechanisms.

Further research is necessary to fully elucidate the biological effects of 1-Aziridinecarboxamide, N,N-diphenyl- specifically.

The synthesis of 1-Aziridinecarboxamide, N,N-diphenyl- can be achieved through several methods:

  • Cyclization Reactions: The compound can be synthesized via cyclization of appropriate precursors that contain both an amine and a carboxylic acid functional group.
  • Aziridination of Alkenes: Another method involves the aziridination of alkenes using nitrogen sources such as azides or nitrenes.
  • Reactions with Isocyanates: Reacting diphenylamine with isocyanates followed by cyclization can yield this compound.

These synthetic routes highlight the versatility in obtaining this compound for research and application purposes.

1-Aziridinecarboxamide, N,N-diphenyl- has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of novel pharmaceuticals.
  • Polymer Science: Due to its polymerization behavior, it can serve as a monomer or cross-linking agent in polymer formulations.
  • Agricultural Chemistry: Similar compounds are often explored for use as pesticides or herbicides.

Interaction studies involving 1-Aziridinecarboxamide, N,N-diphenyl- focus on its reactivity with biological molecules and other chemicals. Research indicates that aziridines can interact with nucleophiles such as amino acids and proteins due to their electrophilic nature. This interaction may lead to modifications in biological systems, which could be beneficial or detrimental depending on the context.

Several compounds share structural similarities with 1-Aziridinecarboxamide, N,N-diphenyl-. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-Aziridinecarboxamide, N,N-diethyl-Similar aziridine structure but different substituentsPotentially different biological activity
1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bisContains methylene bridge between phenyl groupsMay exhibit different polymerization behavior
N,2-Diphenyl-1-aziridinecarboxamideSimilar core structure but different substitutionDifferent reactivity patterns

These compounds illustrate the diversity within aziridine derivatives and highlight how slight modifications can lead to significant differences in properties and applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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